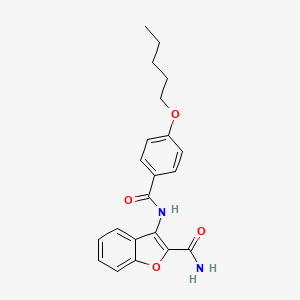

3-(4-(Pentyloxy)benzamido)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-[(4-pentoxybenzoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4/c1-2-3-6-13-26-15-11-9-14(10-12-15)21(25)23-18-16-7-4-5-8-17(16)27-19(18)20(22)24/h4-5,7-12H,2-3,6,13H2,1H3,(H2,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGCJISJSZRNTNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(Pentyloxy)benzamido)benzofuran-2-carboxamide typically involves multi-step organic reactions starting from benzofuran and suitable derivatives. Here’s a general synthetic route:

Nitration: : Benzofuran undergoes nitration to introduce a nitro group.

Reduction: : The nitrobenzofuran is reduced to aminobenzofuran.

Acylation: : The aminobenzofuran reacts with an appropriate acylating agent to form the carboxamide group.

Coupling Reaction: : The carboxamide derivative is further reacted with 4-(pentyloxy)benzoic acid or its derivatives under suitable conditions to form the final compound.

Industrial Production Methods: In industrial settings, these synthesis steps are scaled up, often employing continuous flow techniques or batch processes, with careful optimization of reaction conditions to maximize yield and purity. Solvents, catalysts, and reaction times are meticulously controlled, and purification often involves recrystallization or chromatographic methods.

Chemical Reactions Analysis

Types of Reactions: 3-(4-(Pentyloxy)benzamido)benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: : Under oxidative conditions, certain substituents can be further functionalized or removed.

Reduction: : Reductive conditions may alter specific functional groups, potentially changing the biological activity.

Substitution: : Electrophilic or nucleophilic substitution can occur on the aromatic rings, enabling modifications to the core structure.

Oxidation: : Use of reagents like PCC (Pyridinium chlorochromate) or potassium permanganate.

Reduction: : Employing reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

Substitution: : Conditions vary depending on the desired substituent but may involve reagents like halogens (chlorine, bromine) or organometallic compounds.

Major Products Formed: The reactions yield a variety of derivatives depending on the conditions applied. For example, oxidation may yield corresponding carboxylic acids or ketones, while substitution reactions can introduce new functional groups, expanding the compound's utility in different applications.

Scientific Research Applications

3-(4-(Pentyloxy)benzamido)benzofuran-2-carboxamide has several applications in scientific research:

Chemistry: : As an intermediate for synthesizing more complex molecules with potential utility in pharmaceuticals.

Biology: : Investigation of its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: : Screening for pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.

Industry: : Used in the development of new materials or as a functional additive in polymers and coatings.

Mechanism of Action

The exact mechanism by which 3-(4-(Pentyloxy)benzamido)benzofuran-2-carboxamide exerts its effects can vary based on its application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. This interaction often involves the formation of non-covalent bonds, such as hydrogen bonds and hydrophobic interactions, with specific binding sites on the target molecules, thereby influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Structural Analogs and Key Features

Substituent Effects on Properties

- Lipophilicity: The pentyloxy group in the target compound likely increases logP compared to analogs with shorter alkoxy or aromatic substituents (e.g., phenoxy in ). This may enhance membrane permeability but reduce aqueous solubility.

- Solubility: The diethylamino group in SI106 introduces basicity, improving solubility in acidic environments . In contrast, halogenated analogs (e.g., bromine in ) exhibit lower solubility due to increased hydrophobicity.

- Synthetic Complexity : Synthesis of SI106 involves oxalyl chloride activation and DIPEA-mediated coupling, yielding 30% after purification . Analogs with bulky groups (e.g., biphenyl in ) may require extended reaction times or specialized catalysts.

Data Tables

Table 1: Molecular Properties of Analogs

| Compound | Molecular Formula | Molecular Weight | CAS No. | Key Substituent |

|---|---|---|---|---|

| 3-(3-Phenoxybenzamido)-... | C₂₂H₁₆N₂O₄ | 372.37 | 477511-44-7 | 3-Phenoxybenzamido |

| SI106 | C₂₀H₂₂N₃O₃ | 352.41 | N/A | 4-Diethylaminobenzamido |

| Biphenyl-acetamido analog | C₂₉H₂₁FN₂O₃ | 464.5 | 887882-13-5 | Biphenyl-acetamido |

Biological Activity

3-(4-(Pentyloxy)benzamido)benzofuran-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure

The structural formula of this compound can be represented as follows:

This compound features a benzofuran core, which is substituted with a pentyloxy group and an amide functional group, contributing to its unique biological properties.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar structural motifs have shown potency against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Benzofuran derivative A | MCF-7 | 0.003 |

| Benzofuran derivative B | A549 | 0.018 |

Note: TBD indicates that further research is needed to determine the IC50 for the compound .

The mechanism of action for benzofuran derivatives often involves the modulation of key signaling pathways in cancer cells. These compounds may inhibit cell proliferation by inducing apoptosis and disrupting cell cycle progression. Specifically, they can interact with various molecular targets involved in tumor growth and metastasis.

Case Studies

- Study on Anticancer Activity : A study conducted on a series of benzofuran derivatives demonstrated that modifications at the amide position significantly affected their cytotoxicity against cancer cell lines. The introduction of hydrophobic groups enhanced the interaction with cellular membranes, leading to increased uptake and subsequent cytotoxic effects.

- Histamine Receptor Modulation : Research has shown that similar compounds act as histamine H3 receptor antagonists, which may contribute to their neuroprotective effects and potential applications in treating neurodegenerative diseases. The modulation of neurotransmitter release through these receptors is crucial for maintaining neurological health.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Preliminary data suggest favorable absorption characteristics, but further studies are needed to assess its metabolism and excretion pathways.

Table 2: Preliminary Pharmacokinetic Data

| Parameter | Value |

|---|---|

| Absorption | High |

| Bioavailability | TBD |

| Half-life | TBD |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-(Pentyloxy)benzamido)benzofuran-2-carboxamide, and how can reaction conditions be optimized?

- Synthesis Steps :

- C–H Arylation : Introduce the pentyloxybenzamido group to the benzofuran core using palladium-catalyzed C–H activation. Optimal conditions include Pd(OAc)₂ as a catalyst, Xantphos as a ligand, and Cs₂CO₃ as a base in DMF at 120°C for 12–24 hours .

- Transamidation : Convert intermediates to the carboxamide derivative using N-acyl-Boc-carbamates under acidic conditions (e.g., TFA in DCM) .

- Optimization : Adjust solvent polarity (e.g., switch from DMF to toluene for reduced side reactions) and employ microwave-assisted synthesis to reduce reaction time by 40–60% .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

- Analytical Methods :

- NMR : Use ¹H/¹³C NMR to verify substitution patterns on the benzofuran core (e.g., chemical shifts at δ 7.2–7.8 ppm for aromatic protons) .

- HPLC-MS : Confirm purity (>95%) and molecular weight (C₂₁H₂₂N₂O₄; theoretical m/z 366.16) using reverse-phase C18 columns with acetonitrile/water gradients .

- X-ray Crystallography : Resolve ambiguities in amide bond orientation and hydrogen-bonding networks .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across assays)?

- Data Harmonization :

- Assay Standardization : Normalize protocols for kinase inhibition assays (e.g., ATP concentration, incubation time) to reduce inter-lab variability .

- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) to calibrate activity thresholds .

- Mechanistic Studies :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) to target proteins like HDACs or COX-2 to validate selectivity .

Q. How can computational methods predict and improve the compound’s metabolic stability?

- In Silico Tools :

- ADMET Prediction : Use SwissADME to estimate CYP450 metabolism sites (e.g., oxidation of the pentyloxy chain) .

- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to identify metabolic hotspots .

- Experimental Validation :

- Microsomal Stability Assays : Incubate with human liver microsomes (HLMs) and quantify parent compound degradation via LC-MS/MS .

Q. What are the challenges in assessing solubility for in vivo studies, and how can they be addressed?

- Solubility Enhancement :

- Co-Solvent Systems : Use PEG-400/water (70:30) or cyclodextrin inclusion complexes to achieve >1 mg/mL solubility .

- Salt Formation : Synthesize hydrochloride or mesylate salts to improve aqueous solubility by 3–5× .

- In Vivo Correlation :

- Pharmacokinetic Profiling : Measure plasma concentrations after oral administration in rodent models to validate formulation efficacy .

Methodological Challenges and Solutions

Q. How can regioselectivity issues during functionalization of the benzofuran core be mitigated?

- Directing Groups : Install temporary substituents (e.g., pyridyl or carbonyl groups) to guide C–H activation at the desired position .

- Computational Guidance : Use DFT calculations (e.g., Gaussian 16) to predict activation energies for competing reaction pathways .

Q. What experimental designs are optimal for evaluating synergistic effects with existing therapeutics?

- Combination Index (CI) :

- Chou-Talalay Method : Perform dose-matrix assays (e.g., 5×5 grid) to calculate CI values using CompuSyn software .

- In Vivo Models :

- Xenograft Studies : Administer the compound alongside cisplatin or paclitaxel in tumor-bearing mice to assess tumor volume reduction and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.